N-(2,2,2-Trichloro-1-{[(2-methoxy-5-nitrophenyl)carbamothioyl]amino}ethyl)nonanamide
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Overview
Description
N-(2,2,2-Trichloro-1-{[(2-methoxy-5-nitrophenyl)carbamothioyl]amino}ethyl)nonanamide is a complex organic compound characterized by its unique structure, which includes trichloro, methoxy, nitrophenyl, carbamothioyl, and nonanamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2,2-Trichloro-1-{[(2-methoxy-5-nitrophenyl)carbamothioyl]amino}ethyl)nonanamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:
Formation of the Trichloro Intermediate: This step involves the chlorination of a suitable precursor to introduce the trichloro group.
Introduction of the Methoxy and Nitrophenyl Groups: This can be achieved through nitration and subsequent methoxylation reactions.
Final Coupling with Nonanamide: The final step involves coupling the intermediate with nonanamide under specific conditions, such as the presence of a catalyst and controlled temperature.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(2,2,2-Trichloro-1-{[(2-methoxy-5-nitrophenyl)carbamothioyl]amino}ethyl)nonanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The trichloro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines.
Scientific Research Applications
N-(2,2,2-Trichloro-1-{[(2-methoxy-5-nitrophenyl)carbamothioyl]amino}ethyl)nonanamide has several scientific research applications:
Chemistry: It can be used as a reagent or intermediate in organic synthesis.
Biology: The compound may have potential as a biochemical probe or in the study of enzyme interactions.
Medicine: Research may explore its potential therapeutic effects or use in drug development.
Industry: It could be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-(2,2,2-Trichloro-1-{[(2-methoxy-5-nitrophenyl)carbamothioyl]amino}ethyl)nonanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets would depend on the specific application and context of use.
Properties
Molecular Formula |
C19H27Cl3N4O4S |
---|---|
Molecular Weight |
513.9 g/mol |
IUPAC Name |
N-[2,2,2-trichloro-1-[(2-methoxy-5-nitrophenyl)carbamothioylamino]ethyl]nonanamide |
InChI |
InChI=1S/C19H27Cl3N4O4S/c1-3-4-5-6-7-8-9-16(27)24-17(19(20,21)22)25-18(31)23-14-12-13(26(28)29)10-11-15(14)30-2/h10-12,17H,3-9H2,1-2H3,(H,24,27)(H2,23,25,31) |
InChI Key |
KNFRJBBZJNUSKR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=C(C=CC(=C1)[N+](=O)[O-])OC |
Origin of Product |
United States |
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